5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride
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Overview
Description
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride, also known as Clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a ligand that activates engineered G protein-coupled receptors (GPCRs) called “designer receptors exclusively activated by designer drugs” (DREADDs). This allows researchers to study GPCR signaling control in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride involves several steps. One common method includes the oxidation of clozapine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its parent compound, clozapine.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, water
Major Products Formed
Oxidation: Higher oxidation states of the compound.
Reduction: Clozapine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tool to study GPCR signaling pathways.
Biology: Helps in understanding cellular signaling mechanisms.
Medicine: Used in the development of new therapeutic strategies targeting GPCRs.
Industry: Employed in the production of research chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects by binding to and activating DREADD receptors, which are engineered GPCRs. These receptors are designed to respond exclusively to synthetic ligands like 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride. Upon activation, these receptors initiate specific intracellular signaling pathways, allowing researchers to study the effects of GPCR activation in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Clozapine: The parent compound, used as an antipsychotic medication.
Compound 21 (C21): An alternative DREADD ligand with more affinity and faster kinetics.
Deschloroclozapine (DCZ): Another DREADD ligand with improved properties.
Uniqueness
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is unique due to its selective activation of DREADD receptors, making it an invaluable tool in chemogenetic studies. Its ability to cross the blood-brain barrier and its pharmacologically inert nature further enhance its utility in research .
Properties
CAS No. |
41932-10-9 |
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Molecular Formula |
C20H25ClN2O3S2 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S2.ClH/c1-22(23)11-9-21(10-12-22)18-13-15-5-3-4-6-19(15)27(25)20-8-7-16(26(2)24)14-17(18)20;/h3-8,14,18H,9-13H2,1-2H3;1H |
InChI Key |
ZERVUWDSZQFLSE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C)[O-].Cl |
Origin of Product |
United States |
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